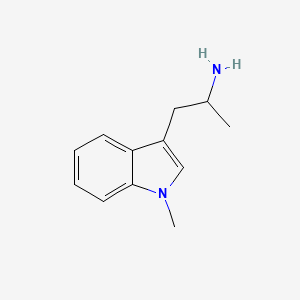
1-(1-methyl-1H-indol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of 3-alkylindoles. This compound is characterized by an indole moiety with an alkyl chain at the 3-position. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of indole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the alkylation and methylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the alkyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in biological processes and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
- 1-(1H-Indol-3-yl)-2-methyl-1-propanone
Comparison: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine is unique due to its specific alkyl chain substitution at the 3-position of the indole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl group at the 1-position enhances its stability and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-(1-methylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7,13H2,1-2H3 |
InChI Key |
JCKSLVLEMICSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


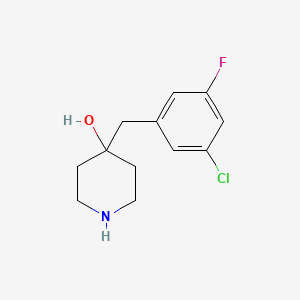
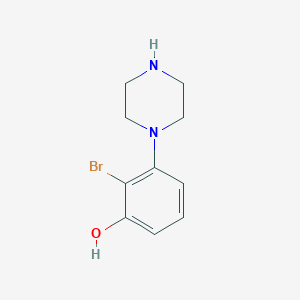
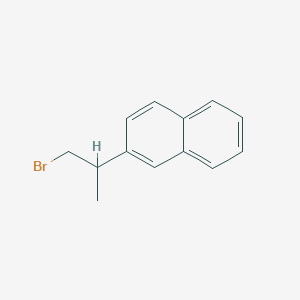
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
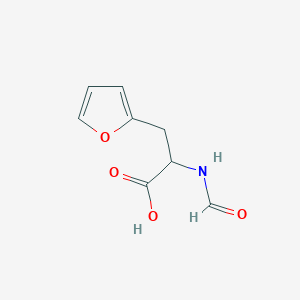

![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)
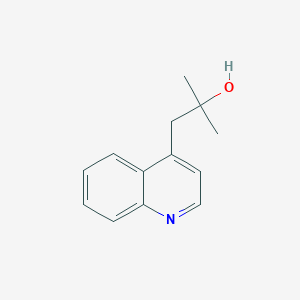


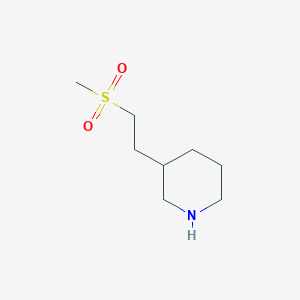
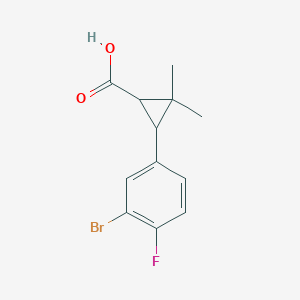
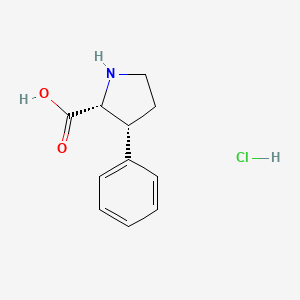
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
